Lanost-8-en-3beta-ol, acetate
CAS No.: 1724-19-2
Cat. No.: VC21207509
Molecular Formula: C32H54O2
Molecular Weight: 470.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1724-19-2 |
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Molecular Formula | C32H54O2 |
Molecular Weight | 470.8 g/mol |
IUPAC Name | [(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
Standard InChI Key | VARRUGKCHMYWET-VBGFMNGASA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES | CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Introduction
Chemical Identification and Structure
Basic Information
Lanost-8-en-3beta-ol, acetate is a steroid acetate with the molecular formula C32H54O2 and a molecular weight of 470.8 g/mol . It is assigned the CAS Registry Number 1724-19-2 . The compound represents an acetylated form of dihydrolanosterol, where the hydroxyl group at the C-3 position is esterified with acetic acid.
Nomenclature and Synonyms
This compound is known by several names in scientific literature and chemical databases:
Common Names and Synonyms | Registration Information |
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Dihydrolanosterol acetate | CAS: 1724-19-2 |
Lanost-8-en-3β-ol, acetate | IUPAC Standard InChIKey: VARRUGKCHMYWET-VBGFMNGASA-N |
Lanost-8-en-3β-yl acetate | Molecular Formula: C32H54O2 |
Lanosterole acetate | Molecular Weight: 470.77 g/mol |
24,25-Dihydrolanosteryl acetate | |
3β-Acetoxylanost-8-ene |
The IUPAC name for the compound is [(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .
Structural Characteristics
Lanost-8-en-3beta-ol, acetate features a tetracyclic structure characteristic of lanosterols, with an acetoxy group at the C-3 position in the beta orientation and a double bond between C-8 and C-9. The structure includes:
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A tetracyclic cyclopenta[a]phenanthrene skeleton
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Seven methyl groups (at positions C-4 (2 methyls), C-10, C-13, C-14, and C-17 side chain)
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An acetoxy group at C-3 in beta orientation
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A double bond between C-8 and C-9
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A 6-methylheptan-2-yl side chain at C-17
Unlike lanosterol acetate, it lacks the double bond at C-24 in the side chain, making it a 24,25-dihydro derivative .
Physical and Chemical Properties
Physical Properties
The physical properties of Lanost-8-en-3beta-ol, acetate include:
Property | Value | Reference |
---|---|---|
Melting Point | 118-119°C | |
Appearance | White solid | |
Solubility | Soluble in organic solvents including acetone, methylene chloride, and toluene |
Chemical Properties
The chemical reactivity of Lanost-8-en-3beta-ol, acetate is primarily determined by its functional groups:
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The acetoxy group at C-3 can undergo hydrolysis under basic conditions to yield the corresponding alcohol (dihydrolanosterol)
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The C-8/C-9 double bond can participate in addition reactions
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The compound exhibits behaviors typical of steroid acetates, including susceptibility to oxidation and reduction
Computed chemical properties include:
Property | Value |
---|---|
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 7 |
Stereochemistry
The naturally occurring form of Lanost-8-en-3beta-ol, acetate has specific stereochemistry at multiple centers:
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3S (beta-orientation of the acetoxy group)
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5R, 10S, 13R, 14R, 17R stereochemistry in the tetracyclic core
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2R stereochemistry in the side chain
A specific stereoisomer of this compound, Lanost-8-en-3-yl acetate, (3beta,13alpha,14beta,17alpha)-, has also been documented with the alternative name 24-Dihydroeuphol acetate .
Synthesis Methods
Preparation from Lanosterol
Lanost-8-en-3beta-ol, acetate can be prepared from commercial lanosterol through a multi-step process:
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Purification of commercial lanosterol by recrystallization from acetone/water
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Selective reduction of the C-24 double bond to yield 24,25-dihydrolanosterol
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Acetylation of the C-3 hydroxyl group using acetic anhydride and pyridine to form the acetate
The compound can be isolated through column chromatography as a less polar component compared to related derivatives .
Chromatographic Purification
The purification of Lanost-8-en-3beta-ol, acetate typically involves:
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Column chromatography using toluene/hexane solvent systems (with varying ratios: 1:1, 3:1, and pure toluene)
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The compound elutes first as the less polar component
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Recrystallization from acetone/water to yield pure product with melting point of 118-119°C
Related Synthetic Applications
The compound serves as an important intermediate in the synthesis of various lanosterol derivatives, particularly for studies on sterol metabolism. For example:
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Selective hydroboration of the C-24 double bond of lanosteryl acetate can be used to produce 24-ketolanosteryl acetate
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It can be used as a starting material for the preparation of labeled lanosterol derivatives for metabolic studies
Biochemical Significance and Applications
Role in Sterol Metabolism
Lanosterol and its derivatives, including Lanost-8-en-3beta-ol, acetate, are pivotal compounds in sterol biochemistry:
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They serve as precursors in the biosynthesis of cholesterol and other sterols
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They are involved in metabolic pathways mediated by cytochrome P450 enzymes
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They can be used to study sterol 14α-demethylase (CYP51) and related enzymes
Research Applications
Lanost-8-en-3beta-ol, acetate finds applications in:
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Studies on sterol biosynthesis pathways
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Investigations of enzyme inhibitors targeting sterol metabolism
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Preparation of related derivatives such as 3β-acetoxy-lanost-8-en-24-one (24-ketolanosteryl acetate), which has been found to be a potent inhibitor of 3-hydroxy-3-methylglutaryl (HMG) CoA reductase activity in cultured mouse L cells
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Synthetic chemistry as a precursor for more complex steroids
Related Compounds of Interest
Several compounds structurally related to Lanost-8-en-3beta-ol, acetate have been studied for their biological activities:
Analytical Methods for Identification
Chromatographic Analysis
Lanost-8-en-3beta-ol, acetate can be identified and characterized using various chromatographic techniques:
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Thin-layer chromatography (TLC)
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Gas-liquid chromatography (GLC)
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High-performance liquid chromatography (HPLC)
Spectroscopic Identification
The compound can be characterized using several spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy - provides information about the molecular structure, particularly the acetate group and the C-8/C-9 double bond
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Mass Spectrometry (MS) - yields molecular weight and fragmentation pattern characteristic of lanosterol derivatives
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Infrared (IR) spectroscopy - shows characteristic absorption bands for the acetate group and C=C bonds
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